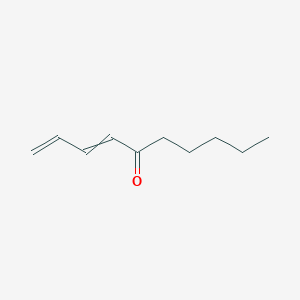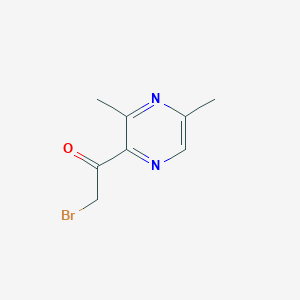
Ethyl 3-chloro-5-methylisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-chloro-5-methylisonicotinate is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a chlorine atom at the 3-position, a methyl group at the 5-position, and an ethyl ester group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-5-methylpyridine-4-carboxylate typically involves the chlorination of 5-methylpyridine-4-carboxylic acid, followed by esterification. One common method includes:
Chlorination: 5-methylpyridine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to introduce the chlorine atom at the 3-position.
Esterification: The resulting 3-chloro-5-methylpyridine-4-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid (H₂SO₄) to form ethyl 3-chloro-5-methylpyridine-4-carboxylate.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-chloro-5-methylpyridine-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-chloro-5-methylisonicotinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: The methyl group at the 5-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or ammonia (NH₃) in solvents like methanol or ethanol.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: Ethyl 3-chloro-5-methylpyridine-4-methanol.
Oxidation: 3-chloro-5-methylpyridine-4-carboxylic acid.
Applications De Recherche Scientifique
Ethyl 3-chloro-5-methylisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-chloro-5-methylpyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chlorine and ester groups play crucial roles in its reactivity and interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Ethyl 3-chloro-5-methylisonicotinate can be compared with other pyridine derivatives such as:
Ethyl 2-chloro-3-methylpyridine-4-carboxylate: Similar structure but with chlorine at the 2-position.
Ethyl 3-chloro-4-methylpyridine-5-carboxylate: Chlorine and methyl groups are interchanged.
Ethyl 3-bromo-5-methylpyridine-4-carboxylate: Bromine instead of chlorine at the 3-position.
Propriétés
Formule moléculaire |
C9H10ClNO2 |
|---|---|
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
ethyl 3-chloro-5-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-6(2)4-11-5-7(8)10/h4-5H,3H2,1-2H3 |
Clé InChI |
RQWYXJYACVZHDS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=NC=C1C)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]hept-2-ene-1-carbonitrile](/img/structure/B8484842.png)
![4-[(2-Ethoxyphenyl)methoxy]-3-nitropyridine](/img/structure/B8484852.png)

![(7-Chlorothieno[3,2-b]pyridin-2-yl)(furan-2-yl)methanone](/img/structure/B8484873.png)

![4-[(2S)-tetrahydrofuran-2-ylmethoxy]benzoic acid](/img/structure/B8484881.png)
![4-Pentyn-1-ol, 5-[3-(trifluoromethyl)phenyl]-](/img/structure/B8484887.png)



![6-(3,5-Dichlorophenyl)perhydroimidazo[5,1-b]thiazole-5,7-dion](/img/structure/B8484916.png)

![2-Chloro-11-hydroxy-6,11-dihydrodibenz[b,e]oxepin](/img/structure/B8484931.png)
